molecular formula C14H21N3O4 B11746345 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid CAS No. 1909305-23-2

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid

Cat. No.: B11746345
CAS No.: 1909305-23-2
M. Wt: 295.33 g/mol
InChI Key: STYRZXWCIIWIGR-UHFFFAOYSA-N
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Description

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and an imidazole ring

Preparation Methods

The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, which is then protected with a tert-butoxycarbonyl group. The imidazole ring is subsequently introduced through a series of condensation reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .

Chemical Reactions Analysis

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace leaving groups in the molecule.

    Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the piperidine ring can interact with various biological macromolecules. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Compared to other similar compounds, 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid stands out due to its unique combination of functional groups. Similar compounds include:

These structural differences confer distinct chemical and biological properties, making each compound suitable for specific applications.

Properties

CAS No.

1909305-23-2

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]imidazole-4-carboxylic acid

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-5-10(7-16)17-8-11(12(18)19)15-9-17/h8-10H,4-7H2,1-3H3,(H,18,19)

InChI Key

STYRZXWCIIWIGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=C2)C(=O)O

Origin of Product

United States

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